(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
Overview
Description
(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of bromine, fluorine, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of bromine atoms to the aromatic ring.
Fluorination: Incorporation of fluorine atoms.
Formation of the Propenamide Moiety: This involves coupling reactions to form the propenamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions between such molecules and biological targets.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its activity against various diseases, particularly those where halogenated compounds have shown efficacy.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE: Similar structure but with a trifluoromethoxy group.
(Z)-N-(2,6-DIBROMO-4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE: Similar structure but with a chlorophenyl group.
Uniqueness
The uniqueness of (Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE lies in its specific combination of bromine, fluorine, and difluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-N-(2,6-dibromo-4-fluorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2F3NO2/c17-12-7-10(19)8-13(18)15(12)22-14(23)6-3-9-1-4-11(5-2-9)24-16(20)21/h1-8,16H,(H,22,23)/b6-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIVABMAXHAEL-UTCJRWHESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2Br)F)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)NC2=C(C=C(C=C2Br)F)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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